[4-[[[Phenyl(pyridin-2-yl)methyl]amino]methyl]oxan-4-yl]methanol
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Overview
Description
[4-[[[Phenyl(pyridin-2-yl)methyl]amino]methyl]oxan-4-yl]methanol is a complex organic compound featuring a phenyl group, a pyridin-2-yl group, and an oxan-4-yl group linked through an aminomethyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[[[Phenyl(pyridin-2-yl)methyl]amino]methyl]oxan-4-yl]methanol typically involves multi-step organic reactions. One common route starts with the preparation of the intermediate phenyl(pyridin-2-yl)methanol, which is then reacted with oxan-4-ylmethylamine under controlled conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or other transition metal catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and chromatography to purify the final product. The use of automated systems and continuous flow reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[4-[[[Phenyl(pyridin-2-yl)methyl]amino]methyl]oxan-4-yl]methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, [4-[[[Phenyl(pyridin-2-yl)methyl]amino]methyl]oxan-4-yl]methanol is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of heterocyclic compounds and other bioactive molecules.
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its structure allows it to interact with various biological targets, making it useful in the development of new pharmaceuticals.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor or modulator of specific enzymes or receptors, contributing to the development of new drugs for treating diseases.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and resins, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [4-[[[Phenyl(pyridin-2-yl)methyl]amino]methyl]oxan-4-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
Phenyl(pyridin-2-yl)methanol: A simpler analog lacking the oxan-4-yl group.
Oxan-4-ylmethylamine: A related compound with a similar structure but different functional groups.
Pyridin-2-ylmethylamine: Another analog with a pyridine ring and an amino group.
Uniqueness
[4-[[[Phenyl(pyridin-2-yl)methyl]amino]methyl]oxan-4-yl]methanol is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
[4-[[[phenyl(pyridin-2-yl)methyl]amino]methyl]oxan-4-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c22-15-19(9-12-23-13-10-19)14-21-18(16-6-2-1-3-7-16)17-8-4-5-11-20-17/h1-8,11,18,21-22H,9-10,12-15H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQINTTWRTRHBBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(C2=CC=CC=C2)C3=CC=CC=N3)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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